molecular formula C10H10F3N B6603546 2-[1-(trifluoromethyl)cyclobutyl]pyridine CAS No. 2866322-22-5

2-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B6603546
CAS No.: 2866322-22-5
M. Wt: 201.19 g/mol
InChI Key: IZIZPHZWMKPUDI-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)cyclobutyl]pyridine (CAS 2866322-22-5) is a high-value pyridine derivative of significant interest in advanced chemical research and development. This compound features a pyridine ring, a ubiquitous scaffold in medicinal chemistry, combined with a 1-(trifluoromethyl)cyclobutyl substituent. The trifluoromethyl group is a key motif known to profoundly influence the physicochemical properties of molecules, enhancing their metabolic stability, lipophilicity, and biomolecular binding affinity . These characteristics make this compound a versatile and valuable intermediate for the synthesis of novel active ingredients. Its primary research applications are in the development of agrochemicals and pharmaceuticals . In the agrochemical sector, trifluoromethylpyridine (TFMP) derivatives are found in over 20 launched products, protecting crops from pests . In pharmaceutical research, the pyridine scaffold is prized for its ability to improve water solubility and serve as a key pharmacophore in drug discovery . This product is intended for use in discovery chemistry, including as a building block for the synthesis of more complex molecules. It is supplied as a research chemical and is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Proper laboratory procedures and safe handling practices must be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclobutyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9(5-3-6-9)8-4-1-2-7-14-8/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIZPHZWMKPUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 1 Trifluoromethyl Cyclobutyl Pyridine and Analogues

Direct Trifluoromethylation Approaches for Pyridine (B92270) Rings

The direct introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a powerful strategy that leverages the direct C-H functionalization of the heterocyclic core. This approach is attractive due to its atom economy and the potential for late-stage modification of complex molecules. Various methods, including transition-metal catalysis, photocatalysis, and nucleophilic or radical-mediated pathways, have been developed to achieve this transformation with varying degrees of regioselectivity.

Transition-Metal-Catalyzed C-H Trifluoromethylation

Transition metal catalysis has become an indispensable tool for the formation of C-CF₃ bonds. Palladium-catalyzed reactions, in particular, have been instrumental in the direct trifluoromethylation of C-H bonds in aromatic and heteroaromatic systems. beilstein-journals.orgnih.gov These reactions often employ a directing group to control the regioselectivity of the trifluoromethylation. For instance, 2-arylpyridines can be selectively trifluoromethylated at the C-H bond ortho to the point of connection between the two rings. beilstein-journals.org

The general mechanism is believed to involve a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. beilstein-journals.orgnih.gov In one prominent example, Pd(OAc)₂ is used as the catalyst with an electrophilic CF₃⁺ source. The reaction is often enhanced by additives such as a Brønsted acid (e.g., trifluoroacetic acid) and a Lewis acid (e.g., Cu(OAc)₂), which are crucial for achieving high yields. beilstein-journals.orgnih.gov While this method is highly effective for aryl-substituted pyridines, its application to other substituted pyridines may be limited by the directing group's influence and the stability of substituents under the reaction conditions. beilstein-journals.org

Table 1: Examples of Transition-Metal-Catalyzed C-H Trifluoromethylation of Pyridine Derivatives

CatalystCF₃ SourceKey AdditivesSubstrate TypeSelectivityReference
Pd(OAc)₂Umemoto's Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)TFA, Cu(OAc)₂2-ArylpyridinesOrtho to aryl-heteroaryl bond beilstein-journals.org
Pd(OAc)₂TESCF₃ (Trifluoromethyl)trimethylsilane)KF, BrettPhos (ligand)Aryl/Heteroaryl ChloridesCross-coupling beilstein-journals.org

Photocatalytic Decarboxylative Trifluoromethylation

Visible-light photocatalysis offers a mild and efficient alternative for generating trifluoromethyl radicals from inexpensive and readily available sources like trifluoroacetic acid (TFA) and its derivatives. frontiersin.orgnih.govresearchgate.net This approach relies on three primary activation mechanisms: single-electron transfer (SET), the formation of an electron donor-acceptor (EDA) complex, or ligand-to-metal charge transfer (LMCT). frontiersin.orgnih.gov

In a typical process, a photosensitizer, upon absorbing visible light, initiates an electron transfer process that leads to the decarboxylation of a TFA derivative, generating a trifluoromethyl radical (•CF₃). researchgate.netacs.org This highly reactive radical can then add to the pyridine ring. For example, an EDA complex can be formed between pyridine N-oxide and trifluoroacetic anhydride (B1165640) (TFAA). frontiersin.orgnih.gov Irradiation with visible light triggers an electron transfer within this complex, ultimately producing the •CF₃ radical for subsequent C-H functionalization. nih.gov These methods are valued for their operational simplicity and broad functional group tolerance under mild conditions. frontiersin.orgacs.org

Table 2: Photocatalytic Systems for Decarboxylative Trifluoromethylation

Photocatalyst/SystemCF₃ SourceActivation MechanismKey FeaturesReference
Ru(bpy)₃Cl₂ / Pyridine N-oxideTFAAEDA Complex / SETTandem trifluoromethylation and cyclization of benzylamines. frontiersin.orgnih.gov
fac-Ir(ppy)₃TFAASETTrifluoromethylation of various substrates. researchgate.net
Fe(acac)₃TFAALMCTEnables scalable synthesis under mild conditions. frontiersin.org
C₆F₅I(OCOCF₃)₂ with Ru(bpy)₃(PF₆)₂C₆F₅I(OCOCF₃)₂ (derived from TFA)SETRecyclable iodine reagent; tolerant of various heteroarenes. acs.org

Nucleophilic Trifluoromethylation Pathways

Nucleophilic trifluoromethylation provides a complementary strategy, particularly for electron-deficient heterocycles like pyridine. Pyridine rings are inherently susceptible to nucleophilic attack at the C2 and C4 positions. chemrxiv.org However, achieving substitution at the C3 position has historically been more challenging. chemistryviews.org

A novel strategy for C3-selective trifluoromethylation involves the temporary dearomatization of the pyridine ring through hydrosilylation. chemrxiv.orgchemistryviews.orgacs.org This process forms an N-silyl enamine intermediate, which activates the C3 position toward electrophilic attack. chemrxiv.orgacs.org Subsequent reaction with an electrophilic trifluoromethylating agent, such as Togni's reagent, followed by an oxidation step, regenerates the aromatic pyridine ring, now bearing a CF₃ group at the 3-position with high regioselectivity. chemistryviews.org This method has been successfully applied to a range of pyridine and quinoline (B57606) derivatives. chemrxiv.org

Radical-Mediated Trifluoromethylation Strategies

Radical-mediated strategies are among the most common methods for direct C-H trifluoromethylation. These reactions involve the generation of the trifluoromethyl radical (•CF₃) from a suitable precursor, which then attacks the pyridine ring. A key challenge in radical reactions is controlling the regioselectivity, as the high reactivity of the •CF₃ radical can lead to a mixture of 2-, 3-, and 4-substituted products. chemrxiv.org

Various methods exist for generating •CF₃ radicals, including the use of sodium trifluoromethanesulfinate (Langlois' reagent) under oxidative conditions. acs.org More recent innovations include mechanochemical methods, where ball milling and piezoelectric materials are used to generate radicals from a solid-state mixture, offering a cleaner and more sustainable approach. nih.gov While achieving high regioselectivity can be difficult, these methods are valuable for their broad applicability and tolerance of various functional groups. acs.orgnih.gov

Construction of Trifluoromethyl-Containing Cyclobutyl Rings

An alternative to direct trifluoromethylation is a building-block approach, where the trifluoromethyl-cyclobutyl group is synthesized first and then attached to the pyridine ring, or a cyclobutyl ring is constructed on a trifluoromethylated precursor.

Cyclocondensation Reactions with Trifluoromethylated Building Blocks

This strategy involves constructing a heterocyclic or carbocyclic ring using a small, commercially available molecule that already contains the trifluoromethyl group. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate is a versatile building block used in condensation reactions to form various trifluoromethylated heterocycles. nih.govnih.gov In one application, it was condensed with 3-aminoindazole derivatives to synthesize trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-ones. nih.gov

Similarly, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one has been used as a trifluoromethyl-containing precursor in a Horner–Wadsworth–Emmons reaction to construct a pyridone intermediate for an agrochemical. nih.gov While these examples build different heterocyclic systems, the principle can be adapted. A hypothetical route to an analogue of 2-[1-(trifluoromethyl)cyclobutyl]pyridine could involve a [2+2] cycloaddition of a trifluoromethylated alkene with a suitable partner to form the cyclobutane (B1203170) ring. organic-chemistry.org Another powerful method involves the direct fluorination of a pre-formed cyclobutanecarboxylic acid. A thermal reaction using sulfur tetrafluoride (SF₄) can efficiently convert (hetero)aromatic cyclobutane carboxylic acids into the desired trifluoromethyl cyclobutanes. nih.gov This approach is compatible with various functional groups, including halogens on the aromatic ring, and is scalable to the multi-gram level. nih.gov This latter strategy represents a highly plausible and direct route for the synthesis of this compound itself, starting from 2-(1-carboxycyclobutyl)pyridine.


Synthesis via Sulfur Tetrafluoride (SF4) Reactions with Cyclobutyl Carboxylic Acids

A direct and effective method for introducing a trifluoromethyl group is the conversion of a carboxylic acid functional group using sulfur tetrafluoride (SF₄) or its derivatives. enamine.net This reaction is a well-established fluorination technique that replaces the three C-O bonds of the carboxyl group with three C-F bonds. enamine.net The general transformation involves treating a carboxylic acid with SF₄, often in the presence of a catalyst or an additive like hydrogen fluoride (B91410) (HF), to yield the corresponding trifluoromethyl compound. enamine.net

The reaction proceeds by converting the carboxylic acid into an acyl fluoride intermediate, which is then further fluorinated to a difluoroalkyl cation, and finally trapped by fluoride to form the stable trifluoromethyl group. This method has been specifically applied to the synthesis of trifluoromethyl-substituted cyclobutane structures. For instance, in the preparation of analogues of 1-aminocyclobutane-1-carboxylic acid, the key step involves the transformation of a carboxylic acid moiety on the cyclobutane ring into a trifluoromethyl group using a combination of SF₄ and HF. enamine.net This demonstrates the viability of this approach for synthesizing the 1-(trifluoromethyl)cyclobutyl precursor required for the target molecule.

Table 1: General Reaction for Trifluoromethylation of Carboxylic Acids using SF₄
SubstrateReagentProductReference
Cyclobutyl Carboxylic Acid (R-COOH)Sulfur Tetrafluoride (SF₄), Hydrogen Fluoride (HF)Trifluoromethylcyclobutane (R-CF₃) enamine.net

Deoxytrifluoromethylation of Cyclobutyl Alcohols

An alternative strategy for generating the trifluoromethyl group on a cyclobutane ring is through the deoxytrifluoromethylation of a corresponding cyclobutyl alcohol. This modern approach avoids the often harsh conditions of SF₄ reactions and offers a different synthetic entry point. A recently developed method utilizes a copper metallaphotoredox-mediated process to directly convert a tertiary alcohol into a C(sp³)–CF₃ bond. nih.gov

This reaction involves the in situ activation of the alcohol substrate with a benzoxazolium salt, followed by a copper-catalyzed reaction with a trifluoromethyl source under blue light irradiation. nih.gov This methodology has proven effective for a wide range of substrates, including various secondary cyclic alcohols, bicyclic systems, and spirocyclic ring structures, affording the trifluoromethylated products in good to excellent yields. nih.gov While not explicitly demonstrated on a simple cyclobutanol, the broad substrate scope, particularly its success with other strained and complex cyclic systems, indicates its potential applicability for the conversion of 1-substituted cyclobutanols into the desired 1-(trifluoromethyl)cyclobutyl moiety. nih.gov

Table 2: General Conditions for Copper-Catalyzed Deoxytrifluoromethylation of Alcohols
ComponentDescriptionReference
SubstrateCyclic Alcohol (e.g., Cyclobutanol derivative) nih.gov
Activating AgentBenzoxazolium Salt nih.gov
Catalyst SystemPhotocatalyst, Copper Salt (e.g., Cu(terpy)Cl₂) nih.gov
CF₃ SourceElectrophilic CF₃ reagent (e.g., dMesSCF₃) nih.gov
ConditionsBase, Additive (e.g., TBACl), Blue Light Irradiation nih.gov

Integration of Trifluoromethylcyclobutyl Units with Pyridine Scaffolds

Once the 1-(trifluoromethyl)cyclobutyl fragment is synthesized, the subsequent challenge lies in attaching it to the pyridine ring at the correct position.

Strategies for Coupling Cyclobutyl and Pyridine Moieties

The formation of the C-C bond between the cyclobutane and pyridine rings can be approached through several established synthetic strategies. A primary method involves transition metal-catalyzed cross-coupling reactions. This would typically entail the reaction of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with an organometallic derivative of the cyclobutane fragment. For example, a Negishi coupling could be employed by first preparing a (1-(trifluoromethyl)cyclobutyl)zinc halide reagent, which is then coupled to the 2-halopyridine using a palladium or nickel catalyst. Nickel-catalyzed electrochemical cross-coupling reactions have been successfully used to synthesize 2-arylpyridines from 2-halopyridines, supporting the feasibility of forming bonds at the pyridine 2-position through such methods. colab.ws

An alternative conceptual approach is to construct the pyridine ring onto a pre-existing cyclobutane building block. Methods like the cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles offer a powerful way to assemble substituted pyridines. researchgate.net In this scenario, a precursor such as 1-(trifluoromethyl)cyclobutane-1-carbonitrile (B2373104) could potentially serve as the nitrile component, reacting with two molecules of acetylene (B1199291) or a more complex diyne to form the desired pyridine ring regioselectively. bioorganica.com.uabioorganica.com.ua

Stereoselective and Regioselective Synthesis of this compound

Regioselectivity is a critical consideration in the synthesis of 2-substituted pyridines. The choice of strategy directly controls the position of the substituent. Using a 2-halopyridine as a starting material in a cross-coupling reaction inherently directs the incoming cyclobutyl group to the C2 position, ensuring the formation of the correct regioisomer. colab.ws For methods involving the construction of the pyridine ring, such as the cobalt-catalyzed [2+2+2] cycloaddition, the regioselectivity is governed by the nature of the substrates and the catalyst system, but these reactions are often highly regioselective. researchgate.net It has also been shown that reaction conditions in other pyridine syntheses can be modified to control the regiochemical outcome, favoring 2-substitution over other possibilities. nih.gov

Multi-component Reactions and Cascade Sequences for Complex Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient tools for building complex molecular scaffolds. nih.govbeilstein-journals.org While a specific MCR for the direct synthesis of this compound may not be reported, these methodologies are invaluable for creating libraries of structurally diverse analogues.

The Kröhnke pyridine synthesis is one such MCR that can be adapted for fluorinated compounds. A multicomponent Kröhnke reaction has been developed for the synthesis of 2-trifluoromethyl pyridines from chalcones, a trifluoro-functionalized pyridinium (B92312) salt, and ammonium (B1175870) acetate. researchgate.net Conceptually, a chalcone (B49325) incorporating a cyclobutyl moiety could be used in this reaction to generate a related complex scaffold.

Other powerful MCRs, such as the Hantzsch pyridine synthesis or the Ugi reaction followed by cyclization, provide access to highly substituted dihydropyridines and other nitrogen-containing heterocycles, which can serve as precursors to complex pyridine-based structures. nih.govbeilstein-journals.org Furthermore, cascade sequences, where multiple bond-forming events occur sequentially in one pot, offer another sophisticated route. For example, a Sonogashira cross-coupling followed by an intramolecular cyclization has been used to create fused pyrazolo[4,3-c]pyridine systems in a one-pot procedure. beilstein-journals.orgresearchgate.net Such strategies highlight the power of modern synthetic chemistry to rapidly construct complex molecules with diverse functional groups, which is essential for the exploration of novel chemical space in drug discovery and materials science.

Reaction Mechanisms and Catalytic Transformations Involving 2 1 Trifluoromethyl Cyclobutyl Pyridine

Mechanistic Investigations of C-CF3 Bond Formation

The formation of the robust carbon-trifluoromethyl bond is a thermodynamically favorable but kinetically challenging process. Understanding the underlying mechanisms—whether radical or polar—is crucial for developing efficient synthetic routes.

Radical trifluoromethylation is a prevalent strategy for creating C-CF3 bonds. This approach typically involves the generation of the trifluoromethyl radical (•CF3), which then reacts with a suitable substrate.

The •CF3 radical can be generated from a variety of precursors under different conditions. For instance, sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as Langlois' reagent, can produce •CF3 radicals under oxidative conditions. acs.org Another common source is the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR), a persistent radical that decomposes at elevated temperatures (around 90 °C) to release the •CF3 radical, which can then functionalize aromatic compounds. nih.gov

In the context of synthesizing molecules like 2-[1-(trifluoromethyl)cyclobutyl]pyridine, a key strategy involves the cross-coupling of a pyridine (B92270) derivative with a trifluoromethylcyclobutyl source. A notable method utilizes alkyl sulfinates as radical precursors. For the analogous compound, 2-(1-(trifluoromethyl)cyclopropyl)pyridine, a sulfurane-mediated C(sp³)–C(sp²) cross-coupling has been developed. acs.org This process suggests a pathway where an alkyl sulfinate, such as sodium 1-(trifluoromethyl)cyclobutanesulfinate, acts as a precursor to the 1-(trifluoromethyl)cyclobutyl radical. This radical species would then be captured in a catalytic cycle to couple with the pyridine ring at the 2-position. While radical reactions on pyridines can sometimes suffer from a lack of regioselectivity, modern methods have achieved greater control. chemistryviews.org It is suggested that some light-promoted reactions using Langlois' reagent may proceed through an electrophilic radical mechanism. acs.org

Table 1: Selected Reagents for Radical Trifluoromethylation

Reagent/Precursor Name Typical Conditions Ref
CF₃SO₂Na Langlois' Reagent Oxidant (e.g., TBHP), aqueous media acs.org
C₆F₅I(OCOCF₃)₂ Hypervalent Iodine Reagent Photoredox catalysis, visible light acs.org
CF₃I / H₂O₂ Triflyl Iodide Iron(II) mediation acs.org
CF₃SO₂Cl Triflyl Chloride Photoredox catalysis acs.org
PPFR Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical Thermal (90 °C) nih.gov

Polar Mechanisms and Ionic Intermediates, including Carbenium Ions

Polar, or ionic, mechanisms offer an alternative to radical pathways for C-CF3 bond formation. These reactions can involve either nucleophilic or electrophilic trifluoromethylating agents.

For pyridine derivatives, nucleophilic trifluoromethylation is a common approach, often targeting the electron-deficient 2- and 4-positions. chemistryviews.org A sophisticated method involves the initial activation of the pyridine ring through hydrosilylation. chemrxiv.org In this process, a hydrosilane reacts with the pyridine in the presence of a borane (B79455) catalyst to form an N-silyl enamine intermediate. chemrxiv.org This enamine is sufficiently nucleophilic to react with an electrophilic CF3 source, such as Togni's reagent. Subsequent oxidation rearomatizes the ring to yield the 3-trifluoromethylated pyridine. chemrxiv.org While this particular method targets the 3-position, the principle of activating the pyridine ring towards a polar reaction with a CF3 source is broadly applicable.

Mechanisms involving ionic intermediates are also observed in the reductive cleavage of C-CF3 bonds. For 2-trifluoromethylpyridines, a combination of an alkoxide base and a silane (B1218182) can generate a highly reducing system. nih.gov This system is proposed to transfer a single electron to the electron-deficient π-system of the pyridine, initiating the cleavage of the C-CF3 bond. nih.gov

Furthermore, C-C bond formation can proceed through pathways with significant carbocationic character. For example, studies on C-F reductive elimination from gold(III) centers have shown that the mechanism can be outer-sphere and involve carbocationic intermediates. nih.gov

Stereochemical Control and Regioselectivity in Reactions

The substitution pattern on the pyridine ring, particularly the presence of the 2-[1-(trifluoromethyl)cyclobutyl] group, exerts profound control over the stereochemistry and regioselectivity of subsequent reactions.

Regioselectivity: The functionalization of the pyridine ring is a classic challenge in organic chemistry. The electron-deficient nature of the ring and the directing effects of substituents must be carefully considered. The 2-[1-(trifluoromethyl)cyclobutyl] group influences regioselectivity through two primary mechanisms:

Steric Hindrance: The bulky cyclobutyl group at the C2 position significantly hinders approaches to the C3 position and, to a lesser extent, the nitrogen atom. This steric barrier would likely direct incoming reagents towards the C4, C5, and C6 positions of the pyridine ring.

Electronic Effects: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group. This effect, transmitted through the cyclobutyl spacer and the pyridine ring, deactivates the ring towards electrophilic attack but can activate it for nucleophilic or radical addition.

Strategies for achieving high regioselectivity in pyridine functionalization often rely on pre-activation. For instance, the N-oxide strategy is used to direct reactions, while the formation of N-alkylpyridinium salts can selectively activate the C6 position for nucleophilic attack. acs.org Metal-free methods have also achieved high regioselectivity; for example, a nucleophilic activation strategy using hydrosilylation enables the selective trifluoromethylation of pyridine rings at the C3 position, a typically difficult transformation to control. chemrxiv.orgacs.org For a C2-substituted pyridine, this C3-selectivity would be suppressed, further favoring reactions at the C4, C5, or C6 positions.

Stereochemical Control: Achieving stereocontrol in reactions involving this compound is complex. The molecule itself is chiral, as the C1 position of the cyclobutyl ring is a stereocenter. Therefore, any reaction on the pyridine ring or the substituent could proceed with diastereoselectivity, influenced by the existing stereocenter.

Furthermore, enantioselective transformations can be achieved using external chiral catalysts. While not involving the title compound directly, studies on iridium-catalyzed enantioselective C-H borylation of pyridyl-containing molecules highlight a viable pathway. acs.org In such systems, an iridium complex featuring a chiral bidentate ligand, such as a pyridyl-boryl ligand, creates a chiral environment around the metal center. acs.org This chiral pocket can differentiate between enantiotopic C-H bonds on a substrate, leading to the formation of one enantiomer of the product in excess. If this compound were a substrate in a similar catalytic system, the chiral catalyst would be the primary element of stereochemical control.

Table 3: Factors Influencing Selectivity in Pyridine Ring Reactions

Selectivity TypeControlling FactorExample Mechanism/StrategyExpected Outcome for this compound
RegioselectivitySteric HindranceDirecting groups block adjacent positionsFunctionalization favored at C4, C5, C6
RegioselectivityElectronic EffectsElectron-withdrawing groups deactivate the ring to electrophilesFavors nucleophilic or radical attack
RegioselectivityCatalyst/Reagent ControlN-Oxide or N-Alkylpyridinium activationDirects attack to specific positions (e.g., C4/C6)
StereoselectivitySubstrate ControlReaction at a new site influenced by the existing stereocenterDiastereoselectivity
StereoselectivityExternal Catalyst ControlUse of a chiral transition metal catalyst or organocatalystEnantioselectivity

Derivatization and Chemical Transformations of 2 1 Trifluoromethyl Cyclobutyl Pyridine

Functionalization of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards various functionalization strategies.

Direct C-H functionalization is a powerful tool in modern organic synthesis for modifying heterocyclic scaffolds. For pyridine derivatives, the intrinsic electronic properties generally direct electrophilic attacks to the 3- and 5-positions, while nucleophilic and radical attacks favor the 2-, 4-, and 6-positions.

Recent advancements have focused on transition-metal-catalyzed C-H activation to achieve regioselective functionalization that can override the inherent reactivity of the ring. For a 2-substituted pyridine like the target compound, C-H functionalization could potentially be directed to various positions on the pyridine ring, depending on the reaction conditions and directing groups used. For instance, strategies have been developed for the meta-C-H functionalization of pyridines, which traditionally has been a significant challenge. nih.gov

Table 1: General Examples of C-H Functionalization on Pyridine Scaffolds

Reaction Type Reagents/Catalyst Position Functionalized Reference
Arylation Pd(II) catalyst, (MeO)₂SO₂, Cu₂O 2- and 6-positions quora.com
Allylation Borane (B79455) and Palladium Catalysis 3-position researchgate.net
Trifluoromethylation Hydrosilylation, Togni reagent I 3-position chemrxiv.org

This table presents general methods for pyridine functionalization and does not represent tested reactions on 2-[1-(trifluoromethyl)cyclobutyl]pyridine.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines, particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the anionic intermediate (Meisenheimer complex). quora.comyoutube.com For a substitution to occur, a good leaving group (such as a halide) must be present at one of these activated positions.

In the case of This compound , SNAr would require prior conversion of a C-H bond to a C-Halogen bond. For example, if a chloro-derivative like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) were the substrate, it could undergo substitution with various nucleophiles. google.com The reaction of phenothiazine (B1677639) with polyfluoroarenes in the presence of a mild base is an example of an SNAr reaction. mdpi.com The classic Chichibabin reaction, which involves the amination of pyridines with sodium amide, is another example of nucleophilic substitution, typically occurring at the 2-position where a hydride ion is the leaving group.

Transformations of the Cyclobutyl Moiety

The cyclobutane (B1203170) ring, while more stable than its three-membered counterpart, is still strained and can undergo a variety of chemical transformations.

The strain in the cyclobutane ring can facilitate ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. For instance, reductive ring-opening of cyclopropyl (B3062369) ketones has been achieved using iron catalysis. nih.gov Similar principles could potentially be applied to cyclobutyl systems, although the conditions would likely need to be more forcing.

A tandem ring-opening/intramolecular cycloaddition has been reported for thiazoline-fused 2-pyridones, leading to the formation of fused cyclobutane rings. nih.gov While this is a formation rather than a transformation of a cyclobutane, it highlights the accessibility of such structures in complex molecules.

Direct C-H functionalization on a cyclobutane ring is a challenging but emerging area of synthesis. nih.gov These reactions often require a directing group to achieve regioselectivity and reactivity. In the absence of a directing group on the cyclobutyl ring of the title compound, selective functionalization would be difficult to control and would likely lead to a mixture of products. The strategy generally involves the use of an auxiliary that positions a metal catalyst in proximity to a specific C-H bond. nih.gov

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bonds. mdpi.comnih.gov Direct transformation of the CF₃ group is challenging and typically requires harsh conditions.

Reactions involving this group on an aromatic or heteroaromatic system are rare. Most synthetic strategies focus on the introduction of the CF₃ group onto a molecule rather than its subsequent transformation. researchgate.netresearchgate.net There are some examples of side reactions, such as fluoride (B91410) elimination, when trifluoromethyl groups are bound to transition metals, but this is not a common synthetic transformation. nih.gov Therefore, it is unlikely that the trifluoromethyl group in This compound would be a site for further derivatization under standard laboratory conditions.

Stability and Reactivity Considerations of the CF3 Group

The trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals due to its unique electronic properties and high stability. mdpi.commdpi.com The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 109 kcal/mol in CH3-F. rsc.org This inherent strength makes the CF3 group exceptionally robust and generally resistant to chemical and metabolic degradation. mdpi.comreddit.com

The stability of the CF3 group is influenced by the nature of the atom it is attached to. When bonded to a carbon atom, as in this compound, the C-CF3 bond is very strong. The electron-withdrawing nature of the three fluorine atoms strengthens the C-C bond and the C-F bonds themselves become shorter and stronger with increased fluorination. rsc.org This makes the CF3 group generally unreactive under many standard reaction conditions. rsc.org

However, the strong electron-withdrawing character of the CF3 group can influence the reactivity of adjacent functionalities. wikipedia.orgnih.gov In the context of this compound, the CF3 group significantly increases the acidity of the benzylic-like proton on the cyclobutyl ring, although this effect is less pronounced than in systems with more acidic protons. The group's inductive effect also deactivates the pyridine ring towards electrophilic substitution. youtube.com

While generally stable, the CF3 group is not completely inert. Under harsh acidic or basic conditions, it can undergo hydrolysis. For instance, the hydrolysis of trifluoromethyl groups on aromatic rings to carboxylic acids has been reported using strong acids like fuming sulfuric acid with boric acid. rsc.orgnih.gov Similarly, formal hydrolysis of trifluoromethyl arenes has been achieved using a combination of strong bases like LiO-t-Bu and CsF. thieme-connect.com However, these conditions are often severe and may not be compatible with other functional groups in the molecule.

Table 1: General Stability and Reactivity of the Trifluoromethyl Group

Condition/ReagentGeneral Reactivity of CF3 GroupPotential Outcome for this compound
Standard organic synthesis conditions (e.g., mild acids/bases, common coupling reactions)Generally stable and unreactive. reddit.comThe CF3 group is expected to remain intact during transformations on the pyridine ring or cyclobutyl moiety.
Strong acidic conditions (e.g., fuming H2SO4/B(OH)3)Can undergo hydrolysis to a carboxylic acid. rsc.orgnih.govPotential for hydrolysis to 2-[1-(carboxy)cyclobutyl]pyridine, though harsh conditions may cause side reactions.
Strong basic conditions (e.g., LiO-t-Bu/CsF)Can undergo formal hydrolysis to a carboxylic acid. thieme-connect.comPotential for hydrolysis, but the stability of the pyridine ring under such strong basic conditions would need to be considered.
Reductive conditions (e.g., electrochemical reduction, low-valent metals)Can undergo partial or complete defluorination. nih.govPotential for reduction to a difluoromethyl or monofluoromethyl group, or even a methyl group, depending on the conditions.
Photoredox catalysisCan undergo C-F bond activation for further functionalization. ccspublishing.org.cnresearchgate.netPotential for selective C-F bond functionalization, such as hydrodefluorination or coupling with other fragments.

This table presents generalized reactivity patterns based on literature for various trifluoromethylated compounds and should be considered as potential, not experimentally verified, reactivity for this compound.

Strategies for Further Functionalization of the CF3 Moiety

While the high stability of the trifluoromethyl group is often advantageous, its selective functionalization can provide access to novel derivatives with fine-tuned properties. The transformation of a CF3 group is challenging due to the strength of the C-F bonds and the fact that the product of a single C-F functionalization (a CF2R group) is often more reactive than the starting material. rsc.org Nevertheless, several strategies have been developed for the chemical transformation of CF3 groups in various molecules, which could potentially be applied to this compound.

Partial Reduction and Defluorination:

One approach to modify the CF3 group is through partial reduction to a difluoromethyl (CF2H) or monofluoromethyl (CH2F) group. These transformations can significantly alter the electronic and lipophilic properties of the molecule. Methods for the selective reduction of ArCF3 to ArCF2H have been developed using a combination of palladium and copper catalysts. rsc.org Electrochemical methods and the use of low-valent metals have also been employed for the defluorination of trifluoromethylarenes. nih.gov Photoredox catalysis has emerged as a powerful tool for the selective C-F bond activation of trifluoromethyl ketones, leading to gem-difluoromethylene containing products. researchgate.net

C-F Bond Activation for C-C and C-Heteroatom Bond Formation:

The direct functionalization of a C-F bond in a CF3 group to form a new C-C or C-heteroatom bond is a highly desirable but challenging transformation. Significant progress has been made in the C-F bond activation of trifluoromethyl-containing compounds, often involving radical intermediates. ccspublishing.org.cnrsc.org Photoredox catalysis has been successfully used for the trifluoromethylation of arenes and heteroarenes, and in principle, the reverse reaction, the functionalization of the CF3 group, can be envisioned under specific conditions. nih.gov For example, domino C-F bond activation of a CF3 group has been reported in the synthesis of fluorinated dibenzo[a,c] acs.organnulenes. acs.org

Hydrolysis to a Carboxylic Acid:

As mentioned previously, under harsh acidic conditions, the CF3 group can be hydrolyzed to a carboxylic acid. rsc.orgnih.gov This transformation converts the lipophilic, electron-withdrawing CF3 group into a hydrophilic, acidic carboxyl group, drastically changing the molecule's properties. While the required conditions are severe, this method provides a route to carboxylic acid derivatives.

Nucleophilic Substitution:

Direct nucleophilic substitution of a fluorine atom in a CF3 group is extremely difficult due to the strength of the C-F bond and the electronic repulsion from the other fluorine atoms. However, reactions of aromatic trifluoromethyl compounds with certain strong nucleophiles have been reported to lead to substitution products, although these reactions are often not general and depend on the specific substrate and reaction conditions. acs.orgacs.org

It is important to reiterate that these strategies have been developed for a range of trifluoromethylated compounds, and their applicability to this compound would require experimental validation. The specific steric and electronic environment of the CF3 group on the cyclobutyl ring adjacent to the pyridine moiety will undoubtedly influence its reactivity.

Spectroscopic Characterization Methodologies for 2 1 Trifluoromethyl Cyclobutyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-[1-(trifluoromethyl)cyclobutyl]pyridine, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic backbone of the molecule.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclobutyl group. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position of the pyridine ring is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons of the cyclobutyl ring would appear in the upfield region, with their chemical shifts and multiplicities dictated by their proximity to the electron-withdrawing trifluoromethyl group and the pyridine ring.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen (C2) and the para-carbon (C4) showing characteristic shifts. The quaternary carbon of the cyclobutyl ring attached to the trifluoromethyl group would exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the cyclobutyl carbons are influenced by both the trifluoromethyl group and the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-37.0 - 7.5120 - 125
Pyridine H-47.5 - 8.0135 - 140
Pyridine H-57.0 - 7.5120 - 125
Pyridine H-68.0 - 8.5148 - 152
Cyclobutyl CH₂1.8 - 2.820 - 40
Quaternary Cyclobutyl C-40 - 50 (quartet)
Pyridine C-2-155 - 165
Pyridine C-3-120 - 125
Pyridine C-4-135 - 140
Pyridine C-5-120 - 125
Pyridine C-6-148 - 152
CF₃-120 - 130 (quartet)

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

¹⁹F NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group and is typically observed in a specific region of the ¹⁹F NMR spectrum for trifluoromethyl groups attached to a quaternary carbon.

Two-Dimensional (2D) NMR Techniques

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would reveal the coupling between adjacent protons on the pyridine ring and within the cyclobutyl moiety. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra. For more complex structural elucidation, HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range couplings between protons and carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound would display characteristic bands for the pyridine ring and the trifluoromethyl group. The pyridine ring vibrations include C-H stretching, C=C and C=N stretching, and ring breathing modes. The C-F stretching vibrations of the trifluoromethyl group are typically strong in the IR spectrum and appear in the region of 1100-1300 cm⁻¹. The cyclobutyl ring will have its own characteristic C-H and C-C stretching and bending vibrations.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Primary Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=C and C=N Stretch (Pyridine)1400 - 1600IR, Raman
C-F Stretch (CF₃)1100 - 1300IR
Pyridine Ring Breathing990 - 1050Raman
C-C Stretch (Cyclobutyl)800 - 1200IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the pyridine ring. Pyridine itself exhibits π → π* and n → π* transitions. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transition, involving the lone pair of electrons on the nitrogen atom, is less intense and occurs at a longer wavelength. The substitution of the pyridine ring with the 1-(trifluoromethyl)cyclobutyl group can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for substituted pyridines include cleavage of the substituent from the ring and fragmentation of the substituent itself. For this compound, characteristic fragments would likely arise from the loss of the trifluoromethyl group (CF₃), cleavage of the cyclobutyl ring, or loss of the entire cyclobutyl group.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a single crystal of the compound of interest. The crystalline atoms scatter the X-rays, creating a unique diffraction pattern of constructive and destructive interference. By analyzing the angles and intensities of these diffracted beams, scientists can produce a three-dimensional electron density map of the crystal, from which the precise positions of the atoms in the molecule can be determined.

For a novel compound such as this compound, obtaining a single crystal suitable for XRD analysis would be a critical step in its solid-state characterization. The resulting data would provide definitive proof of its chemical structure, including bond lengths, bond angles, and the conformation of the cyclobutyl and pyridine rings relative to each other.

While specific crystallographic data for this compound is not publicly available, studies on related pyridine derivatives provide insight into the type of information that could be obtained. For instance, single-crystal XRD studies on various substituted pyridines have elucidated their crystal systems, space groups, and unit cell dimensions. rsc.orgmdpi.comrsc.orgmdpi.comnih.govresearchgate.net For example, a study on 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) confirmed its structure through single crystal X-ray diffraction. Similarly, crystal structure analyses of metal complexes involving 2-arylpyridines have provided detailed coordination geometries. mdpi.commdpi.com

Should single crystals of this compound be grown, a hypothetical data table of its crystallographic parameters could be generated, as shown below. This table illustrates the kind of detailed structural information that XRD provides.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C10H10F3N
Formula Weight 201.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
R-factor Value

Note: The values in this table are hypothetical and serve as an example of the data obtained from an XRD experiment.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study chemical species that have one or more unpaired electrons, such as free radicals. libretexts.org The principle of ESR is similar to that of Nuclear Magnetic Resonance (NMR), but it detects the transitions of electron spins in a magnetic field rather than atomic nuclei. libretexts.org By analyzing the ESR spectrum, one can obtain information about the structure and environment of the radical species, including the g-factor and hyperfine splitting constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. libretexts.orgnih.gov

In the context of this compound, ESR spectroscopy would be an invaluable tool for investigating the formation and structure of any radical intermediates that might be generated during chemical reactions, such as photochemical or redox processes. The trifluoromethyl group and the nitrogen atom of the pyridine ring would be expected to significantly influence the distribution of the unpaired electron density in any resulting radical.

Direct ESR spectroscopic studies on radical intermediates of this compound have not been reported in the reviewed literature. However, research on related compounds provides a framework for what such an analysis would entail. For example, ESR studies on the radical cations of fluorinated benzenes have been used to determine their geometries and the distribution of the unpaired electron. rsc.org Other studies have utilized spin-trapping techniques combined with ESR to detect and identify transient radical intermediates in the photolysis of trifluoromethyl ketones. researchgate.net Research on pyridine N-oxyl radicals has also demonstrated the utility of ESR in characterizing radical species involved in C-H functionalization reactions. rsc.org

If a radical intermediate of this compound were to be generated, ESR spectroscopy could provide key parameters. A hypothetical data table for such a radical is presented below to illustrate the type of information that would be sought.

Hypothetical ESR Data for a Radical Intermediate of this compound

Parameter Hypothetical Value
Radical Species [this compound]⁺· (Radical Cation)
g-factor Value
Hyperfine Coupling Constants (a)
a(¹⁴N) Value (G)
a(¹⁹F) (3F) Value (G)
a(¹H) (pyridine ring) Value (G)
a(¹H) (cyclobutyl ring) Value (G)

Note: The values in this table are hypothetical and represent the type of data that would be obtained from an ESR experiment on a radical intermediate.

This information would be crucial for understanding reaction mechanisms involving this compound at a fundamental level.

Computational and Theoretical Studies of 2 1 Trifluoromethyl Cyclobutyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for geometry optimization and electronic property prediction.

Geometry Optimization: The first step in a computational study is typically to find the molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. DFT calculations achieve this by minimizing the energy of the system with respect to the atomic coordinates. This process yields key structural parameters. For 2-[1-(trifluoromethyl)cyclobutyl]pyridine, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define the spatial relationship between the pyridine (B92270) and cyclobutyl rings.

Electronic Structure: Once the geometry is optimized, DFT can be used to analyze the molecule's electronic properties. Key insights are derived from the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Hypothetical DFT-Calculated Parameters for this compound (Note: The following table is illustrative and represents the type of data obtained from DFT calculations. Specific values for this compound require a dedicated study.)

ParameterDescriptionHypothetical Calculated Value
Bond Length (C-N)Pyridine Ring C-N Bond~1.34 Å
Bond Angle (C-C-C)Cyclobutyl Ring Internal Angle~88°
Dihedral Angle (Py-C-C-CF3)Torsion angle defining ring orientationValue dependent on conformer
HOMO EnergyHighest Occupied Molecular Orbitale.g., -6.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbitale.g., -1.2 eV
HOMO-LUMO GapEnergy difference (LUMO - HOMO)e.g., 5.3 eV

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Prediction

To understand how a molecule interacts with light, particularly in the ultraviolet-visible range, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. It is an extension of DFT used to calculate the properties of molecules in their electronically excited states.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. This allows for a theoretical prediction of the molecule's color and spectroscopic signature. The method also provides information on the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions, and identifies which molecular orbitals are involved. For this compound, TD-DFT would help predict its absorption spectrum and understand how the interplay between the pyridine π-system and the substituents influences its photophysical properties.

Illustrative TD-DFT Predicted Electronic Transitions for this compound (Note: This table is a representative example of TD-DFT output. Actual data would require a specific computational study.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1e.g., 275 nme.g., 0.015n→π
S0 → S2e.g., 240 nme.g., 0.250π→π

Ab Initio Methods and Basis Set Selection

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. While DFT is itself a first-principles method, the term ab initio in computational chemistry often refers to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC). These methods can offer higher accuracy than DFT for certain systems but come at a significantly greater computational cost.

A critical choice in any quantum chemical calculation is the basis set . A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.

Minimal Basis Sets (e.g., STO-3G): Provide one function per atomic orbital. They are computationally fast but often yield low-quality results.

Split-Valence Basis Sets (e.g., 6-31G, 6-311G): Use multiple functions for valence orbitals, allowing for more flexibility in describing chemical bonds. They represent a good compromise between accuracy and cost for many organic molecules.

Polarized Basis Sets (e.g., 6-31G(d,p)): Add functions with higher angular momentum (d-functions for heavy atoms, p-functions for hydrogen) to describe the distortion of atomic orbitals in a molecular environment.

Diffuse Basis Sets (e.g., 6-31+G(d,p)): Include very spread-out functions, which are essential for describing anions, excited states, and weak non-covalent interactions.

The selection of an appropriate method and basis set is a crucial step that depends on the specific property being investigated and the available computational resources.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the larger-scale conformational and dynamic behavior of molecules.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, there are two main sources of conformational flexibility:

Cyclobutane (B1203170) Ring Puckering: Unlike a planar square, a cyclobutane ring is typically puckered to relieve torsional strain. It rapidly interconverts between equivalent bent conformations. dalalinstitute.com The presence of bulky substituents, like the trifluoromethyl and pyridine groups, will influence the preference for a particular puckered state.

Rotation Around the C-Py Bond: Rotation around the single bond connecting the cyclobutyl ring to the pyridine ring will give rise to different rotational isomers (conformers).

A computational conformational analysis would involve scanning the potential energy surface by systematically rotating this bond and allowing the ring to pucker. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them, providing insight into the molecule's preferred shape in three dimensions.

Molecular Dynamics Simulations in Mechanistic Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov Unlike quantum methods that focus on static structures, MD provides a "movie" of molecular behavior. The atoms are treated as classical particles, and their interactions are described by a set of parameters known as a force field (e.g., CHARMM, AMBER).

MD simulations can be used to:

Study the dynamic behavior of different conformers.

Analyze the interactions of the molecule with its environment, such as a solvent like water or a lipid membrane. nih.gov

Investigate how the molecule might bind to a biological target, such as an enzyme or receptor, providing a basis for understanding its potential mechanism of action in a biological context.

For this compound, MD simulations could be employed to understand its solubility, its ability to cross biological membranes, or to model its interaction within the active site of a target protein, although no such specific mechanistic studies have been published. nih.gov

Analysis of Electronic Properties and Reactivity Descriptors

Computational chemistry offers powerful tools to predict and understand the electronic structure and reactivity of molecules. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate key descriptors that paint a detailed picture of its electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. researchgate.net In the case of this compound, the electron-withdrawing nature of the trifluoromethyl (CF3) group is expected to lower the energy of both the HOMO and LUMO. This effect is particularly pronounced on the LUMO, leading to a relatively small HOMO-LUMO gap, which in turn suggests a higher propensity for accepting electrons and participating in chemical reactions. Computational studies on analogous molecules, such as 2-(trifluoromethyl)phenylacetonitrile, have utilized HOMO-LUMO analysis to explain charge transfer interactions within the molecule. niscpr.res.in For pyridine and its derivatives, the HOMO-1 orbital (the orbital just below the HOMO) can also be significant in analyzing electrophilic reactivity on the carbon atoms. wuxibiology.com

Table 1: Conceptual Data for Frontier Molecular Orbitals of this compound

Parameter Description Inferred Value/Characteristic
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Lowered due to inductive effects of the CF3 group.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Significantly lowered due to the CF3 group.

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO); indicates chemical stability and reactivity. wikipedia.org | Relatively small, suggesting higher reactivity. |

Note: This table presents inferred characteristics based on the known electronic effects of the constituent functional groups.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electronic density of a molecule, providing a guide to its reactivity with charged species. uni-muenchen.de These maps are color-coded to indicate different regions of electrostatic potential. wolfram.comreadthedocs.io

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas rich in electrons. These sites are prone to electrophilic attack. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are susceptible to nucleophilic attack. researchgate.netresearchgate.net

Green Regions: Represent areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would clearly show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This is the primary site for electrophilic attack and protonation. uni-muenchen.de The hydrogen atoms of the pyridine ring and the cyclobutyl group would exhibit positive potential (blue). The highly electronegative fluorine atoms of the trifluoromethyl group would create a significant region of negative potential around the CF3 group, while simultaneously inducing a positive potential on the adjacent cyclobutyl carbon atom. This information is critical for understanding intermolecular interactions and predicting reaction sites. researchgate.net

Dipole Moment, Polarizability, and Hyperpolarizability

These properties describe how a molecule's charge distribution responds to an external electric field and are crucial for understanding its intermolecular interactions and nonlinear optical (NLO) properties. They are typically calculated using computational methods like DFT. researchgate.netacs.org

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with delocalized electrons, like the pyridine ring, generally exhibit notable polarizability. High polarizability can enhance a compound's bioactivity. acs.org

Hyperpolarizability (β and γ): These are higher-order terms that become important in strong electric fields, such as those from a laser. They are responsible for NLO phenomena. The presence of a strong electron-withdrawing group (CF3) on a polarizable π-system (pyridine) suggests that this compound could possess significant hyperpolarizability.

Table 2: Predicted Electric Properties of this compound

Property Description Predicted Characteristic
Dipole Moment (μ) Measure of molecular polarity. High, due to N and CF3 groups.
Polarizability (α) Deformability of the electron cloud. Moderate to high.

| Hyperpolarizability (β, γ) | Nonlinear response to an electric field. | Potentially significant NLO properties. |

Note: This table is based on qualitative predictions from the molecular structure.

Natural Bonding Orbital (NBO) Analysis and Hydrogen Bonding Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method is exceptionally useful for quantifying intramolecular delocalization (hyperconjugation) and analyzing intermolecular interactions like hydrogen bonds by examining donor-acceptor interactions. niscpr.res.innih.gov

In this compound, NBO analysis would reveal key interactions:

Hyperconjugation: Significant delocalization of electron density from the filled lone pair orbitals of the pyridine nitrogen (nN) and the C-C and C-H sigma bonds (σ) into the empty, low-energy antibonding orbitals (σ*) associated with the highly electronegative CF3 group. This stabilizes the molecule.

Hydrogen Bonding: The primary site for hydrogen bond acceptance is the lone pair of the pyridine nitrogen atom. NBO analysis can quantify the strength of potential hydrogen bonds by calculating the second-order perturbation energy (E(2)) between the lone pair orbital (donor) and the antibonding orbital of a hydrogen bond donor (e.g., σ*O-H of a water molecule). nih.gov

Hammett Parameters and Electron-Withdrawing Effects

The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic systems. libretexts.orgresearchgate.net The Hammett substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing nature of a substituent.

The trifluoromethyl (CF3) group is known to be one of the most powerful electron-withdrawing groups due to the strong inductive effect (-I) of the fluorine atoms. It has a Hammett constant (σp) value of +0.54 and a σp+ value of +0.612, indicating its strong deactivating effect on aromatic rings. researchgate.net

Advanced Research Applications of 2 1 Trifluoromethyl Cyclobutyl Pyridine and Its Derivatives

Applications in Medicinal Chemistry Research

In the realm of medicinal chemistry, the pyridine (B92270) nucleus is one of the most prevalent heterocyclic scaffolds found in approved drugs, valued for its ability to engage in hydrogen bonding and improve solubility. nih.govnih.gov The addition of fluorinated substituents, such as the trifluoromethylcyclobutyl group, is a key strategy for fine-tuning the physicochemical and biological properties of lead compounds. nih.govmdpi.com

Scaffold Design and Bioisosteric Replacement Strategies

The molecular architecture of 2-[1-(trifluoromethyl)cyclobutyl]pyridine makes it a valuable scaffold in drug discovery. A scaffold is a core structure upon which a variety of substituents can be placed to create a library of new compounds. researchgate.netnih.gov The pyridine portion of the molecule provides a versatile platform for modification and can act as a bioisostere for other aromatic rings, such as benzene, to alter properties like basicity and solubility. nih.govmdpi.com

A key strategy in medicinal chemistry is the use of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to enhance a molecule's activity or optimize its pharmacokinetic profile. researchgate.net The 1-(trifluoromethyl)cyclobutyl group has been specifically investigated as a unique and effective bioisostere for the common tert-butyl group. nih.govacs.org While the tert-butyl group is an important moiety in many bioactive molecules, its replacement with the 1-(trifluoromethyl)cyclobutyl group can lead to notable changes in molecular properties. nih.govacs.org This substitution can enhance resistance to metabolic clearance while preserving the original mode of bioactivity. nih.gov Research comparing the two groups has shown that the trifluoromethyl-cyclobutyl group has a slightly larger steric profile and moderately increased lipophilicity. nih.govacs.org The use of this bioisosteric replacement has been explored in analogues of known bioactive compounds, demonstrating its potential to expand the structural options available to medicinal chemists. acs.org

Table 1: Physicochemical Property Comparison of Bioisosteres

Propertytert-Butyl Group1-(Trifluoromethyl)cyclobutyl GroupKey Research Finding
Acidity (pKa of corresponding carboxylic acid)~4.79~2.92Replacement with the CF3-cyclobutyl group increases acidity by nearly 2 pKa units. nih.govacs.org
Acidity (pKa of corresponding amine hydrochloride)~10.69~5.29The CF3-cyclobutyl group significantly increases the acidity of the corresponding amine. nih.govacs.org
LipophilicityLowerModerately IncreasedThe CF3-cyclobutyl group is more lipophilic than the tert-butyl group. nih.govacs.org
Steric SizeStandardSlightly LargerThe CF3-cyclobutyl group presents a larger steric profile. nih.govacs.org
Metabolic StabilitySusceptible to oxidationEnhanced ResistanceIn some cases, the CF3-cyclobutyl group enhances resistance to metabolic clearance. nih.govacs.org

Development of Novel Heterocyclic Scaffolds for Target Interaction Studies

The this compound framework serves as a foundational building block for the synthesis of more complex, novel heterocyclic scaffolds. nbinno.com The development of new scaffolds is critical for exploring chemical space and identifying molecules that can interact with new or challenging biological targets. nih.govnih.gov Starting with a core structure like this compound, chemists can employ various synthetic reactions to build larger, more diverse polyheterocyclic systems. nih.gov

For instance, the pyridine ring can be a component in cyclo-condensation reactions or cross-coupling reactions to fuse or link other ring systems. researchgate.netmdpi.com These derivatization and rigidification strategies allow for the systematic exploration of structure-activity relationships (SAR) by studying how changes in the three-dimensional shape and electronic properties of the molecule affect its binding to a biological target. researchgate.net This approach, sometimes referred to as scaffold hopping or elaboration, aims to convert a known hit into a lead structure with improved potency and more favorable properties for research applications. researchgate.netmdpi.com

Role of Trifluoromethyl and Cyclobutyl Moieties in Molecular Recognition and Structure-Activity Relationships at a Molecular Level

At the molecular level, both the trifluoromethyl (CF3) and the cyclobutyl components of the this compound moiety play distinct and crucial roles in molecular recognition and structure-activity relationships (SAR).

The trifluoromethyl group is a powerful modulator of molecular properties. nih.govmdpi.com Its strong electron-withdrawing nature significantly alters the electronic properties of the attached pyridine ring, which can influence interactions with biological targets. nih.gov The CF3 group is known to enhance metabolic stability due to the strength of the carbon-fluorine bond, which is stronger than a carbon-hydrogen bond and thus more resistant to enzymatic degradation. nih.govmdpi.com This increased stability is a desirable trait in research compounds. Furthermore, the CF3 group increases lipophilicity, which can affect how a molecule crosses biological membranes and interacts with hydrophobic pockets in target proteins. nih.govmdpi.com

The cyclobutyl moiety primarily contributes to the steric profile of the molecule. It acts as a rigid, three-dimensional spacer that orients the trifluoromethyl group and the pyridine ring in a specific spatial arrangement. This defined conformation can be critical for fitting into a target's binding site. The replacement of more flexible alkyl chains with a cyclobutyl ring can lock the molecule into a more favorable conformation for binding, thereby influencing its activity. The combination of the bulky cyclobutyl ring and the electronegative CF3 group creates a unique substituent that differs significantly from a simple alkyl group, impacting both steric and electronic interactions with a target. nih.govacs.org SAR studies have shown that bulky groups can sometimes decrease activity, but in other cases, they are essential for achieving selectivity and potency by occupying specific pockets within a receptor. nih.gov

Contributions to Agrochemical Research

The principles of molecular design using fluorinated pyridine scaffolds are also heavily applied in agrochemical research. The goal is to create novel compounds that can serve as leads for future agricultural products, with a focus on influencing physicochemical properties relevant to their application and environmental profile. researchgate.netresearchgate.net

Design of Fluorinated Pyridine-Containing Scaffolds for Agrochemical Development

The pyridine ring is a key structural motif in numerous active agrochemical ingredients. nih.govresearchoutreach.org The introduction of fluorine-containing substituents, such as a trifluoromethyl group, is a well-established strategy in the design of modern agrochemicals. researchgate.net Over half of the pesticides introduced in the last two decades contain fluorine. nih.gov

The design of novel agrochemical candidates often involves using trifluoromethylpyridine (TFMP) intermediates as building blocks. nih.govresearchoutreach.org Scaffolds based on TFMP, such as this compound, are synthesized and elaborated through various chemical reactions to produce libraries of compounds for screening. researchgate.net This approach, known as intermediate derivatization, allows researchers to systematically modify a core structure to optimize its biological activity and properties. nih.gov The use of a fluorinated pyridine scaffold is driven by the observation that the combination of the pyridine ring's characteristics with the unique properties of fluorine often leads to compounds with desirable research profiles. nih.gov

Impact of Trifluoromethylcyclobutyl Moiety on Physiochemical Properties Relevant to Agrochemical Design

The trifluoromethylcyclobutyl moiety has a direct and significant impact on the physicochemical properties that are critical for the design of potential agrochemicals. researchgate.net These properties determine how a compound behaves in the environment and interacts with plants and target organisms.

The introduction of fluorine atoms or fluorine-containing groups can influence several key parameters:

Metabolic and Environmental Degradation: The high strength of the C-F bond in the trifluoromethyl group can increase resistance to metabolic breakdown in plants and target pests, as well as slow degradation in soil. nih.govresearchgate.net

Lipophilicity and Water Solubility: The trifluoromethylcyclobutyl group generally increases the lipophilicity of a molecule. nih.govacs.org This property is crucial as it affects the compound's uptake, transport within a plant, and interaction with waxy cuticles.

Acidity/Basicity: As demonstrated in studies of analogous compounds, the powerful electron-withdrawing effect of the trifluoromethyl group can significantly alter the pKa of nearby functional groups. nih.govacs.org This can influence the compound's solubility in water and its movement through soil and plant vascular systems.

By strategically incorporating the trifluoromethylcyclobutyl moiety, researchers can fine-tune these properties to design molecules with specific characteristics for agrochemical research applications. researchgate.net

Table 2: Influence of Fluorinated Moieties on Properties for Agrochemical Design

Physicochemical PropertyInfluence of Fluorinated Moieties (e.g., -CF3)Relevance in Agrochemical Research
Biological ActivityCan enhance binding affinity and intrinsic activity.Central to the potential utility of a compound. researchgate.net
Metabolic StabilityIncreases resistance to metabolic degradation in plants and pests. researchgate.netAffects the persistence and duration of action.
LipophilicityGenerally increases lipophilicity (hydrophobicity). nih.govmdpi.comImpacts uptake by plants, movement through waxy layers, and soil binding. researchgate.net
Soil and Water BehaviorCan influence degradation rates and water solubility. researchgate.netnih.govAffects environmental fate and availability to plants.

Utility in Materials Science and Functional Materials Development

The incorporation of fluorine atoms and fluorine-containing groups into organic molecules is a well-established strategy for fine-tuning the physicochemical properties of materials. nih.gov The trifluoromethyl (CF3) group, in particular, is prized for its high electronegativity, steric bulk, and metabolic stability, making trifluoromethylated compounds like this compound valuable synthons in materials science. nih.gov The unique combination of a pyridine ring, a cyclobutyl spacer, and a trifluoromethyl group offers a versatile platform for developing novel functional materials. The pyridine moiety provides a site for coordination, hydrogen bonding, and π-stacking interactions, while the trifluoromethylcyclobutyl group can be used to control properties such as solubility, thermal stability, and electronic characteristics. nih.govrsc.org

Building Blocks for Fluoropolymers and Liquid Crystals

The introduction of fluorinated moieties into polymers and liquid crystals can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. While direct research on the use of this compound in these applications is not extensively documented, the utility of its constituent motifs—the trifluoromethyl group and the pyridine ring—is well-established for creating advanced fluoropolymers and liquid crystals.

Fluorinated pyridine derivatives are recognized as important building blocks for high-performance polymers. For instance, fluorinated copoly(pyridine ether imide)s have been synthesized, demonstrating that the pyridine ring can be successfully integrated into polymer backbones to create materials with desirable properties. researchgate.net The incorporation of trifluoromethyl groups is a key strategy to lower the dielectric constant of polyimides, which is critical for applications in microelectronics. researchgate.net Similarly, pyridine-functionalized fluoropolymers have been developed through step-growth polymerization, highlighting the versatility of the pyridine unit in polymer chemistry. scilit.com Amphiphilic block copolymers containing fluorinated and pyridine-based blocks, such as poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine), have been synthesized for applications like graphene dispersion, showcasing how fluorinated and pyridine components can be combined to create functional materials. mdpi.com The this compound molecule could serve as a unique monomer or modifying agent in such systems, with the cyclobutyl group potentially influencing polymer chain packing and flexibility.

In the field of liquid crystals (LCs), the introduction of a trifluoromethyl group is a common method to modulate key physical properties. The strong dipole moment of the C-F bond significantly affects the dielectric anisotropy (Δε) of the LC material, a crucial parameter for display applications. ciac.jl.cn Research on LCs with a 3,3,3-trifluoropropynyl terminal group has shown that the trifluoromethyl moiety leads to a large dielectric anisotropy. ciac.jl.cn Furthermore, lateral fluoro-substitution in LC molecules is known to reduce transition temperatures and influence phase stability. biointerfaceresearch.com The pyridine ring can also be part of the rigid core of a liquid crystal molecule. Therefore, a molecule like this compound could be a precursor for novel liquid crystals where the pyridine forms part of the mesogenic core and the trifluoromethylcyclobutyl group acts as a terminal or lateral substituent to fine-tune the mesophase behavior and electro-optical properties.

Compound TypeKey Structural FeaturesImpact on Material PropertiesRelevant Application
Fluorinated Polyimides Pyridine units in backbone; Trifluoromethyl groupsLowers dielectric constant; Enhances thermal stability researchgate.netMicroelectronics researchgate.net
Amphiphilic Block Copolymers PTFEMA (fluorinated) block; PVP (pyridine) blockEnables dispersion of materials like graphene in solution mdpi.comGraphene Dispersions mdpi.com
Trifluoromethylated Liquid Crystals Terminal CF3 group; Phenyl or terphenyl coreInduces high dielectric anisotropy (Δε); Modifies melting points ciac.jl.cnFringe-Field Switching (FFS) Displays ciac.jl.cn

Design of Advanced Organic Materials

The distinct electronic and structural features of this compound make it an attractive candidate for the design of a wide range of advanced organic materials, including those for electronics, catalysis, and porous frameworks. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, while the trifluoromethyl group enhances lipophilicity and can influence molecular self-assembly and electronic energy levels. nih.govrsc.org

The synthesis of trifluoromethyl-substituted heterocycles is a significant area of research for creating new functional molecules. orgsyn.orgrsc.org Pyridine derivatives, in particular, are foundational to many active ingredients in pharmaceuticals and agrochemicals, a fact attributed to the unique combination of the pyridine moiety's characteristics and the physicochemical properties of fluorine. nih.govresearchoutreach.orgjst.go.jp This principle extends to materials science, where these building blocks are used to construct larger, functional systems.

One promising area is the development of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures, and their properties can be tuned by selecting specific organic building blocks. Pyridine-containing linkers have been used to synthesize novel 2D-COFs. For example, a pyridine-based COF (TpBpy) has shown excellent performance as an anode material for lithium-ion batteries, with the nitrogen atoms providing abundant sites for lithium adsorption. rsc.org The presence of pyridine in the framework can also influence its stability. rsc.org The use of a functionalized building block like this compound could lead to COFs with modified pore environments, tailored for specific gas separation or catalytic applications.

Furthermore, trifluoromethyl-substituted aromatic compounds are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of CF3 groups can modulate the HOMO/LUMO energy levels of organic semiconductors, which is critical for optimizing device performance. mdpi.com For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated as materials for photovoltaic and electroluminescent applications, where they can function as emitters in OLEDs. mdpi.com The this compound scaffold could be incorporated into larger conjugated systems to create novel materials for organic electronics, with the CF3-cyclobutyl group providing a means to tune solubility and film morphology in addition to electronic properties.

Material ClassKey Structural MotifInvestigated ApplicationKey Findings
Pyridine-based COF (TpBpy) Pyridine unitsAnode for Lithium-ion BatteriesHigh specific capacity (365 mA h g⁻¹); Nitrogen atoms provide Li adsorption sites. rsc.org
CF3-Pyrazoloquinolines Trifluoromethyl group; Pyrazoloquinoline coreOrganic Photovoltaics (OPVs) and OLEDsAct as emitters with bluish-green emission; CF3 group modulates HOMO/LUMO levels. mdpi.com
Thiazolo[4,5-d]pyrimidines Trifluoromethyl groupAnticancer AgentsCF3 group improves bioavailability; Pyridine-containing derivative showed high activity. nih.gov

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Future synthetic designs will likely focus on several key areas:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Reduction of Synthetic Steps: Designing convergent or one-pot reaction sequences to minimize purification steps and resource consumption. chemistryjournals.net

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption and improve reaction control. chemistryjournals.net

Flow chemistry, in particular, offers significant advantages for the synthesis of complex molecules. chemistryjournals.net The use of flow reactors allows for precise control over reaction parameters such as temperature and pressure, improved heat and mass transfer, and enhanced safety for handling reactive intermediates, making it a promising platform for the scalable production of 2-[1-(trifluoromethyl)cyclobutyl]pyridine derivatives. chemistryjournals.net

A hypothetical comparison of a traditional batch synthesis versus a future-facing flow chemistry approach is outlined below.

Table 1: Comparison of Synthetic Approaches for Trifluoromethylated Pyridines

Parameter Traditional Batch Synthesis Green Flow Chemistry Approach
Reaction Steps Often > 5 steps Potentially 2-3 steps (Telescoped)
Solvents Chlorinated hydrocarbons, ethers Water, ethanol (B145695), or recyclable ionic liquids
Energy Input Prolonged heating/cooling cycles Precise, localized heating; lower net energy
Waste Generation High (stoichiometric reagents, byproducts) Minimized (catalytic reagents, high atom economy)

| Scalability | Challenging, potential for runaway reactions | Readily scalable by extending run time |

Exploration of Novel Catalytic Systems and Reaction Pathways

Catalysis is a cornerstone of sustainable chemistry, offering pathways that are more efficient and selective than those using stoichiometric reagents. chemistryjournals.net Future research will undoubtedly focus on discovering and optimizing catalytic systems for the construction of the trifluoromethylated cyclobutylpyridine core. While specific methods for this compound are not widely published, advances in the synthesis of other fluorinated pyridines provide a roadmap. For instance, novel reductive systems, such as those using NH4I/Na2S2O4, have been developed to promote the cyclization of ketoxime acetates to form trifluoromethylated pyridines from readily available starting materials. orgsyn.org

Emerging research directions in this area include:

Transition-Metal Catalysis: Developing new cross-coupling reactions to directly install the trifluoromethylcyclobutyl moiety onto a pre-formed pyridine (B92270) ring or, conversely, to construct the pyridine ring around the existing functional group.

Organocatalysis: Utilizing small organic molecules as catalysts to avoid the cost and potential toxicity of heavy metals, offering milder reaction conditions and unique selectivities.

Biocatalysis: Employing enzymes or whole-cell systems to perform specific transformations with high enantioselectivity, a critical aspect for potential pharmaceutical applications. The production of the antimalarial drug artemisinin (B1665778) via fermentation is a prime example of a successful biotechnological route that offers a sustainable and scalable alternative to traditional methods. chemistryjournals.net

Advanced Computational Approaches for Predictive Design

Modern drug discovery and materials science increasingly rely on computational, or in silico, methods to accelerate the design and optimization process. mdpi.com These approaches can predict the properties of hypothetical molecules before they are ever synthesized, saving considerable time and resources. mdpi.com For the this compound scaffold, computational tools can guide the design of new derivatives with tailored biological activities or material properties.

Key computational techniques applicable to this scaffold include:

Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a set of known active and inactive molecules, a predictive QSAR model can be built to screen virtual libraries of new derivatives. mdpi.com

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.gov It predicts the preferred binding orientation and affinity, helping to identify which derivatives are most likely to be effective. For example, docking studies have been used to embed trifluoromethyl-substituted pyrimidine (B1678525) derivatives into the active pocket of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. mdpi.com A validated pharmacophore model can then be used to rapidly screen large databases for novel and structurally diverse compounds that fit the model. mdpi.com

Table 2: Hypothetical In Silico Screening of Designed this compound Derivatives Targeting a Kinase

Derivative Modification Predicted Docking Score (kcal/mol) Predicted pIC₅₀ (from QSAR)
Parent Scaffold - -7.5 6.2
Derivative A 4-Chloro substitution -8.9 7.1
Derivative B 5-Amino substitution -9.8 7.8
Derivative C 6-Methoxy substitution -8.1 6.5

| Derivative D | 4-Chloro, 5-Amino | -10.6 | 8.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Expanding the Scope of Derivatization for New Chemical Space

The this compound scaffold serves as a starting point for creating large libraries of novel compounds. Expanding the scope of its derivatization is crucial for exploring new chemical space and identifying molecules with unique properties. Research in this area will focus on functionalizing the pyridine ring at its various open positions (3, 4, 5, and 6).

Strategies for derivatization include:

Late-Stage Functionalization: Introducing new chemical groups onto the core scaffold in the final steps of a synthetic sequence. This allows for the rapid generation of a diverse set of analogs from a common intermediate.

Scaffold Hopping: Replacing the pyridine core with other heterocyclic systems (e.g., pyrimidine, pyrazine) while retaining the trifluoromethylcyclobutyl moiety. This strategy was successfully used to design novel 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as potential anticancer agents. nih.gov

Introduction of Diverse Substituents: Employing a wide range of chemical reactions (e.g., Suzuki coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution) to install a variety of functional groups, thereby systematically probing the structure-activity relationship. nih.gov

The goal of this expanded derivatization is to fine-tune the molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity.

Untapped Potential in Interdisciplinary Research Utilizing the this compound Scaffold

While much of the focus on trifluoromethyl-pyridine structures lies in medicinal chemistry, the unique properties imparted by the fluorinated group suggest significant untapped potential in other fields. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making the scaffold attractive for various applications.

Emerging areas for interdisciplinary research include:

Medicinal Chemistry: The scaffold is a prime candidate for the development of new therapeutic agents. The trifluoromethyl group is a common feature in many modern drugs due to its ability to enhance binding affinity and improve metabolic stability. Research has shown that trifluoromethyl-substituted pyrimidine derivatives can exhibit potent anti-proliferative activity against various human tumor cell lines. nih.gov Further studies could explore derivatives of this compound as inhibitors of targets like Werner (WRN) helicase or other enzymes implicated in cancer. nih.gov

Agrochemicals: Many successful herbicides and pesticides contain pyridine and trifluoromethyl groups. The unique cyclobutyl substituent could lead to the discovery of new agrochemicals with novel modes of action or improved environmental profiles.

Materials Science: Fluorinated organic molecules are used in the development of advanced materials, such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The this compound scaffold could serve as a building block for new materials with tailored electronic and optical properties.

The exploration of this scaffold across different scientific disciplines will be key to unlocking its full potential beyond its initial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(trifluoromethyl)cyclobutyl]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves substitution reactions (e.g., using sodium azide or potassium thiocyanate) or cross-coupling reactions with palladium catalysts and boronic acids . For cyclobutyl integration, alkylation of pyridine precursors with brominated cyclobutane derivatives under controlled temperatures (60–80°C) is effective. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethyl positioning and cyclobutyl ring integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray crystallography : To resolve stereochemical ambiguities in the cyclobutyl moiety .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing nature of the -CF3_3 group enhances lipophilicity (logP ~2.8), improving membrane permeability. It also stabilizes the pyridine ring against metabolic oxidation, as shown in comparative studies with non-fluorinated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in kinase inhibitors?

  • Methodological Answer :

  • Substituent variation : Replace the cyclobutyl group with cyclohexyl or phenyl rings to assess steric effects on kinase binding .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets. Validate with enzymatic assays (IC50_{50} measurements) .
  • Metabolic stability : Introduce electron-donating groups (e.g., methoxy) to balance lipophilicity and metabolic clearance rates .

Q. How to resolve contradictory data in biological assays (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Orthogonal assays : Confirm activity using both fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
  • Chiral analysis : Enantiomeric purity (HPLC with chiral columns) must be verified, as impurities in stereoisomers (e.g., 80% S,S vs. 20% R,R) can skew results .
  • Solvent effects : Test solubility in DMSO vs. aqueous buffers; precipitation in low-DMSO conditions may falsely lower activity .

Q. What computational strategies predict off-target interactions for this compound?

  • Methodological Answer :

  • Pharmacophore screening : Use Schrödinger’s Phase to identify potential off-targets (e.g., GPCRs, ion channels) .
  • Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
  • Machine learning : Train models on PubChem BioAssay data to flag toxicity risks (e.g., hERG inhibition) .

Q. What is the mechanism of fungicidal activity observed in analogs like cyclobutrifluram?

  • Methodological Answer : The compound disrupts fungal mitochondrial function by inhibiting succinate dehydrogenase (SDH) . The cyclobutyl group enhances binding to the SDH ubiquinone site, while the trifluoromethyl group stabilizes hydrophobic interactions, as shown in cryo-EM structures . Resistance studies suggest mutations at SDH-C (H134R) reduce efficacy .

Q. How to assess enantiomer-specific effects in biological systems?

  • Methodological Answer :

  • Chiral synthesis : Prepare enantiopure forms via asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) .
  • Biological profiling : Compare IC50_{50} values of (S,S)- and (R,R)-enantiomers in cellular assays (e.g., fungal growth inhibition) .
  • Pharmacokinetics : Track enantiomer ratios in plasma (LC-MS/MS) to identify preferential metabolism .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

Reaction TypeReagents/ConditionsYield (%)Purity (%)Reference
AlkylationBromocyclobutane, K2_2CO3_3, DMF, 80°C6598
Suzuki CouplingPd(PPh3_3)4_4, Boronic Acid, THF, 60°C7295

Table 2 : Comparative Bioactivity of Analogs

CompoundTarget KinaseIC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, h)
This compoundJAK218 ± 24.3
Cyclohexyl AnalogJAK242 ± 51.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.